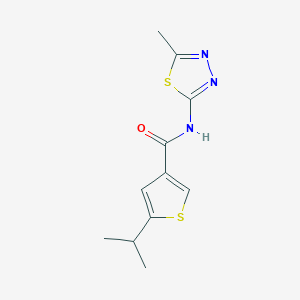![molecular formula C20H23NO4 B4677108 propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4677108.png)
propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate
Übersicht
Beschreibung
Propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate, commonly known as propofol, is a short-acting intravenous sedative-hypnotic agent that is widely used for induction and maintenance of anesthesia, as well as for sedation in critical care settings. The compound was first synthesized in 1977, and since then, it has become one of the most commonly used anesthetic agents due to its rapid onset and recovery, as well as its favorable side effect profile.
Wirkmechanismus
Propofol acts primarily as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neuronal activity. This results in the sedative and hypnotic effects of the drug. Additionally, propofol has been shown to have effects on other neurotransmitter systems, including the NMDA receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Propofol has a number of physiological effects, including sedation, hypnosis, and amnesia. It also has analgesic properties, although these are relatively weak compared to other anesthetic agents. Propofol has been shown to decrease cerebral blood flow and metabolic rate, and it has been investigated for its potential use in reducing intracranial pressure in patients with traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and recovery, as well as its favorable side effect profile. However, it has some limitations, including its relatively weak analgesic properties and its potential to cause respiratory depression at high doses.
Zukünftige Richtungen
There are a number of potential future directions for research on propofol. One area of interest is its potential therapeutic use in neurological disorders, such as traumatic brain injury and stroke. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory effects of propofol, and to determine whether it may have potential therapeutic applications in the treatment of sepsis and other inflammatory conditions. Finally, further research is needed to better understand the effects of propofol on different neurotransmitter systems, and to identify potential new targets for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
Propofol has been extensively studied for its use in anesthesia and sedation, as well as for its potential therapeutic effects in a variety of medical conditions. Research has shown that propofol has neuroprotective properties, and it has been investigated for its potential use in the treatment of traumatic brain injury, stroke, and other neurological disorders. Additionally, propofol has been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of sepsis and other inflammatory conditions.
Eigenschaften
IUPAC Name |
propyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-8-6-9-17(12-16)21-19(22)13-25-18-10-5-7-14(2)15(18)3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXPJAULLZMZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4677036.png)




![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)

![5-(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4677114.png)